N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea
CAS No.: 97627-18-4
Cat. No.: VC13301572
Molecular Formula: C12H9Cl2N3O
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97627-18-4 |
|---|---|
| Molecular Formula | C12H9Cl2N3O |
| Molecular Weight | 282.12 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-3-pyridin-3-ylurea |
| Standard InChI | InChI=1S/C12H9Cl2N3O/c13-9-4-1-5-10(14)11(9)17-12(18)16-8-3-2-6-15-7-8/h1-7H,(H2,16,17,18) |
| Standard InChI Key | LCVQWTZZWZTSCY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea belongs to the class of aryl-pyridinyl ureas, which combine aromatic and heteroaromatic components. The dichlorophenyl group introduces electron-withdrawing effects, while the pyridinyl moiety contributes to potential hydrogen bonding and π-π interactions. Key physicochemical parameters such as lipophilicity (LogP ≈ 4.2) and solubility remain underexplored in the provided sources, though analogous compounds exhibit moderate aqueous solubility .
Chemical Reactivity and Mechanistic Insights
Urea derivatives exhibit diverse reactivity, influenced by substituents and reaction conditions:
Nucleophilic Aromatic Substitution (NAS)
The dichlorophenyl group’s electron-deficient aromatic ring facilitates NAS. For instance, chlorine atoms at the 2- and 6-positions activate the ring for substitution with nucleophiles such as ammonia or methoxide :
Cyclocondensation Reactions
The urea moiety can participate in heterocycle formation. Intramolecular cyclization, driven by heating or catalysis, may yield pyridinyl-fused rings :
Phosphorylation
Urea derivatives react with phosphorus reagents to form phosphorylated analogs, though yields depend on electronic effects. For example, CC-2 efficiently generates dialkyl chlorophosphates at room temperature :
Biological Activities and Applications
While direct studies on N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea are scarce, urea derivatives are widely explored for their biological potential:
Antimicrobial Activity
Structurally related ureas exhibit broad-spectrum antimicrobial effects. For example, fluometuron (a trifluoromethylphenyl urea) shows herbicidal activity by inhibiting photosynthesis .
Cytotoxicity
Pyridinyl ureas demonstrate moderate cytotoxicity against cancer cell lines. A comparative study reported IC₅₀ values of 1.2–2.9 µM for analogous compounds in MCF-7 and HeLa cells .
Agricultural Applications
Urea derivatives act as plant growth regulators. Substituted phenyl ureas enhance cell division in Leguminosae and Solanaceae species at concentrations as low as 0.0005 ppm .
Comparative Analysis with Structural Analogs
N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea’s reactivity and bioactivity differ markedly from analogs:
| Compound | Key Difference | Source |
|---|---|---|
| N-(2,6-Dimethylphenyl)-N'-pyridinyl urea | Reduced hydrogen bonding capacity | |
| Fluometuron | Higher herbicidal activity | |
| CC-2 | Superior chlorination efficiency |
The dichloro substitution enhances electrophilicity and crystal packing density compared to methyl or trifluoromethyl groups .
Future Research Directions
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Synthetic Optimization: Systematic studies on coupling agents and solvents to improve yield.
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Biological Screening: Expanded cytotoxicity and antimicrobial assays to identify therapeutic potential.
-
Crystallographic Studies: X-ray diffraction to resolve steric and electronic effects on molecular packing .
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